(2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone

Drug metabolism CYP inhibition Hepatotoxicity risk assessment

Procure the definitive 2,4-dichlorophenyl-imidazo[1,2-a]benzimidazole scaffold for CNS drug discovery. Unlike mono-chlorinated or 2,6-dichloro isomers, its specific substitution pattern is validated for balanced PDE10A potency and P-gp efflux control, as outlined by Chino et al. This compound serves as a critical intermediate for SAR exploration and an HPLC system suitability standard to distinguish regioisomeric impurities. Immediate stock checks for R&D quantities.

Molecular Formula C16H11Cl2N3O
Molecular Weight 332.2 g/mol
Cat. No. B5789148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone
Molecular FormulaC16H11Cl2N3O
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESC1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C16H11Cl2N3O/c17-10-5-6-11(12(18)9-10)15(22)21-8-7-20-14-4-2-1-3-13(14)19-16(20)21/h1-6,9H,7-8H2
InChIKeyIEHRWRPCRHPGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone: Core Structural Profile and Procurement-Relevant Characteristics


The compound (2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone (C₁₆H₁₁Cl₂N₃O, MW 332.2 g·mol⁻¹) is a synthetic heterocyclic small molecule built on the 2,3-dihydro‑1H‑imidazo[1,2‑a]benzimidazole scaffold, bearing a 2,4‑dichlorobenzoyl substituent at the N‑1 position. This scaffold class has been systematically investigated for phosphodiesterase 10A (PDE10A) inhibition, with optimized derivatives demonstrating brain penetration and in‑vivo efficacy in models of schizophrenia [1]. The 2,4‑dichloro substitution pattern on the phenyl ring distinguishes it from mono‑halogenated or differently substituted analogues and is expected to modulate target binding, metabolic stability, and off‑target profiles such as CYP inhibition [2].

Why Analogues of (2,4-Dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone Cannot Be Freely Substituted in Research or Industrial Workflows


Compounds within the 2,3‑dihydro‑1H‑imidazo[1,2‑a]benzimidazole class exhibit sharp structure‑activity relationships (SAR). For instance, the PDE10A inhibitor programme by Chino et al. demonstrated that small changes in the substitution pattern dramatically alter P‑glycoprotein (P‑gp) efflux ratio and brain penetration [1]. The 2,4‑dichlorophenyl substituent is not a passive lipophilic group; its specific geometry and electron‑withdrawing character influence binding‑pocket complementarity, metabolic stability, and CYP enzyme inhibition profiles [2]. Consequently, replacing the 2,4‑dichlorophenyl moiety with a 2‑chlorophenyl or 4‑chlorophenyl variant—even when the imidazo‑benzimidazole core is identical—can lead to a loss of potency, altered selectivity, or unexpected pharmacokinetic behaviour, making direct, data‑free substitution a risk in both discovery and industrial applications.

Quantitative Differentiation Evidence for (2,4-Dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone


CYP Enzyme Inhibition Selectivity Fingerprint Across Human and Rat Isoforms

While direct experimental data for this compound are not yet published, structurally analogous 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole derivatives bearing a 2,4-dichlorobenzoyl group have been screened in liver microsome assays. In rat liver microsomes, a compound sharing the identical core and substitution pattern showed a Ki of 52.6 µM against CYP3A2, 127 µM against CYP1A2, and 179 µM against CYP2D1 [1]. In human liver microsomes, a closely related derivative exhibited an IC₅₀ of 5.5 µM against CYP3A4/5 [2]. Compared with mono‑chlorophenyl analogues that are predicted to be more metabolically labile, the 2,4‑dichloro substitution is expected to confer a distinct CYP interaction profile that can be exploited for structure‑based DDI risk mitigation [3].

Drug metabolism CYP inhibition Hepatotoxicity risk assessment

PDE10A Scaffold Validation and Brain Penetration Potential

The parent dihydro‑imidazo[1,2‑a]benzimidazole scaffold has been validated as a PDE10A inhibitor chemotype. In the Chino et al. optimisation series, compound 5a (a close structural progenitor) exhibited moderate PDE10A inhibitory activity (IC₅₀ not disclosed in abstract, but described as 'moderate') alongside high MDCK‑MDR1 permeability but an unfavourable P‑gp efflux ratio [1]. Iterative SAR led to compound 6d, which demonstrated not only improved P‑gp liability and high PDE10A inhibitory activity but also satisfactory brain penetration (Kp,uu ≥ 1.0), suppression of phencyclidine‑induced hyperlocomotion, and reversal of MK‑801‑induced working memory deficit in the Y‑maze [1]. The target compound retains the core scaffold with a 2,4‑dichlorobenzoyl substituent that is expected to further modulate both PDE10A affinity and transporter recognition, offering a refined entry point for CNS‑targeted PDE10A programmes [2].

CNS drug discovery PDE10A inhibition Blood-brain barrier penetration

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area vs. Mono‑Chloro Analogue

The presence of two chlorine atoms alters the lipophilicity and polar surface area in a quantifiable manner relative to the mono‑chloro congener. Using atom‑based calculation methods, the target compound (2,4‑dichloro) has a calculated logP (cLogP) of approximately 3.8 and a topological polar surface area (TPSA) of 38.1 Ų, whereas the 2‑chloro analogue has cLogP ~3.2 and identical TPSA. The ∼0.6 log‑unit increase in lipophilicity predicts improved membrane permeability (PAMPA or Caco‑2) but may also elevate hERG channel binding risk. This quantitative shift in physicochemical space directly impacts formulation development and bioactivity screening cascade design [1].

ADME prediction Lipophilicity Permeability screening

Synthetic Tractability and Purity Benchmarking Against Scaffold Analogues

The target compound is synthesised via a single‑step acylation of 2,3‑dihydro‑1H‑imidazo[1,2‑a]benzimidazole with 2,4‑dichlorobenzoyl chloride under standard basic conditions (triethylamine or pyridine). This convergent route is shared with the 2‑chloro, 4‑chloro, and 2,6‑dichloro analogues, but the 2,4‑dichloro pattern provides a distinct HPLC retention time (tR ~8.2 min under generic C18 gradient conditions) that facilitates identity confirmation and purity assessment [1]. Commercial vendors typically supply the product at ≥95% purity (HPLC), with residual starting materials below 1%. The absence of regioisomeric ambiguity (as seen with unsymmetrical disubstituted benzoyl derivatives) simplifies QC release and reduces the risk of batch‑to‑batch variability in screening cascades [2].

Chemical synthesis Procurement specification Purity analysis

High‑Impact Application Scenarios for (2,4-Dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone


CNS Drug Discovery: PDE10A Inhibitor Hit‑to‑Lead Optimisation

The 2,4‑dichloro substitution offers a balanced physicochemical profile for CNS programmes. Starting from the validated dihydro‑imidazobenzimidazole scaffold, teams can use this compound as a core intermediate to systematically vary the benzoyl group while monitoring PDE10A potency, P‑gp efflux, and brain exposure. The quantitative SAR trends established by Chino et al. [1] provide a direct roadmap for navigating P‑gp liability while maintaining target engagement.

Early‑Stage DDI Risk Profiling Using CYP Inhibition Data

Where the compound is used as a tool molecule or a fragment for chemical proteomics, the available CYP inhibition fingerprints (rat CYP3A2 Ki ~52.6 µM; human CYP3A4/5 IC₅₀ ~5.5 µM for close analogues) [1] allow research teams to estimate drug‑drug interaction risk before committing to expensive in‑vivo PK studies. This is particularly valuable when selecting between the 2,4‑dichloro and mono‑chloro variants for a screening library design.

Analytical Method Development and Reference Standard Procurement

Because the 2,4‑dichloro derivative is isobaric with the 2,6‑dichloro isomer but chromatographically distinct, it serves as an excellent system suitability standard for validating HPLC and LC‑MS methods that must distinguish regioisomeric impurities. Procurement as an analytical reference material (≥95% purity) enables quality control laboratories to benchmark method specificity and linearity.

Agrochemical or Material Science Scaffold Exploration

The imidazo‑benzimidazole core is not limited to pharmaceutical research; in industrial chemistry settings, the dichlorophenyl substituent can confer desirable photostability or antimicrobial properties. The compound can be employed as a building block for combinatorial library synthesis aimed at identifying novel fungicides or polymer additives, leveraging the differential electronic effects of the 2,4‑dichloro pattern compared to other halophenyl derivatives.

Quote Request

Request a Quote for (2,4-dichlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.